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Introduction
Lariat lipopeptides are a class of bioactive molecules characterized by a unique structural

motif: a macrocyclic peptide "head" attached to a linear lipid "tail." This distinct architecture

confers a range of biological activities, most notably antimicrobial properties, making them

promising candidates for novel therapeutic agents. A prime example is daptomycin, a potent

antibiotic used against Gram-positive bacteria.[1] The complex structure of lariat lipopeptides,

however, presents significant challenges for traditional chemical synthesis.

Chemoenzymatic synthesis offers a powerful and modular approach to overcome these

synthetic hurdles. This methodology combines the precision of enzymatic catalysis for key

bond formations with the flexibility of chemical synthesis for precursor assembly and

modification. Specifically, non-ribosomal peptide cyclases can be employed for the crucial

macrocyclization step, followed by chemical ligation to introduce the lipid tail. This strategy not

only facilitates the synthesis of these complex molecules but also enables the creation of

diverse lipopeptide libraries for structure-activity relationship (SAR) studies and drug discovery.

[2][3][4]

These application notes provide a detailed overview and experimental protocols for the

chemoenzymatic synthesis of lariat lipopeptides, their characterization, and evaluation of their
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antimicrobial activity.

Principle of the Chemoenzymatic Approach
The chemoenzymatic synthesis of lariat lipopeptides hinges on a two-stage, one-pot process

that leverages the capabilities of both chemical and biological catalysts. The overall workflow is

depicted below.
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Fig. 1: Chemoenzymatic synthesis workflow.
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The process begins with the chemical synthesis of a linear, branched peptide precursor using

solid-phase peptide synthesis (SPPS). This precursor is designed with two key features:

A "pseudo-N-terminus" amine group on the side chain of an amino acid (e.g., lysine or

ornithine), which will participate in the cyclization.

A D-amino acid at the native N-terminus. This stereochemical feature blocks the typical

head-to-tail cyclization pathway of many non-ribosomal peptide cyclases, thereby directing

the enzyme to catalyze the formation of the lariat structure by joining the C-terminus to the

side-chain amine.[3]

The purified branched peptide is then subjected to enzymatic macrocyclization using a non-

ribosomal peptide cyclase, such as a penicillin-binding protein-type thioesterase (PBP-type TE)

like SurE or WolJ, or a type-I thioesterase (TE) like TycC TE.[2]

Following the enzymatic cyclization, the lipid tail is attached to the free N-terminal D-amino acid

via a chemical ligation method, such as serine/threonine ligation (STL). This is a one-pot

reaction, meaning the ligation is performed directly in the enzymatic reaction mixture without

the need for intermediate purification, which significantly streamlines the process.[5] The final

lariat lipopeptide is then purified and characterized.

Data Presentation
The chemoenzymatic approach allows for the generation of libraries of lariat lipopeptides with

varying peptide sequences, ring sizes, and lipid tails. The antimicrobial activity of these

compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC)

against a panel of pathogenic bacteria.
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Compound
ID

Peptide
Sequence
(Cyclized
Portion)

Lipid Tail
Target
Organism

MIC (µg/mL) Reference

cyc-29-SL021 Varies Biphenyl

Mycobacteriu

m

intracellulare

8-16 [2][5]

Lariatin A

Gly-Pro-Asn-

Trp-Tyr-Gly-

Asn-Gly-Gly-

Tyr-Asn-Ser-

Cys

N/A (Lasso

Peptide)

Mycobacteriu

m smegmatis
3.13 [6]

Lariatin A

Gly-Pro-Asn-

Trp-Tyr-Gly-

Asn-Gly-Gly-

Tyr-Asn-Ser-

Cys

N/A (Lasso

Peptide)

Mycobacteriu

m

tuberculosis

0.39 [6]

Lariatin B

Ala-Pro-Asn-

Trp-Tyr-Gly-

Asn-Gly-Gly-

Tyr-Asn-Ser-

Cys

N/A (Lasso

Peptide)

Mycobacteriu

m smegmatis
6.25 [6]

Novel

Lipopeptide

Ala-Thr-Gly-

Ser-His-Gln
C12H19

Bacillus

subtilis
10 [7]

Novel

Lipopeptide

Ala-Thr-Gly-

Ser-His-Gln
C12H19

Staphylococc

us

epidermidis

15 [7]

Novel

Lipopeptide

Ala-Thr-Gly-

Ser-His-Gln
C12H19

Mycobacteriu

m smegmatis
25 [7]

Novel

Lipopeptide

Ala-Thr-Gly-

Ser-His-Gln
C12H19 MRSA 45 [7]
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Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Branched
Peptide Precursor
This protocol describes the manual synthesis of a branched peptide using Fmoc/tBu strategy.

[8][9]

Materials:

Fmoc-Rink Amide resin

Fmoc-protected amino acids (including one with an orthogonally protected side-chain amine,

e.g., Fmoc-Lys(Mtt)-OH)

Coupling reagents: HBTU, HOBt

Base: N,N-diisopropylethylamine (DIPEA)

Fmoc deprotection solution: 20% (v/v) piperidine in dimethylformamide (DMF)

Mtt deprotection solution: 1% (v/v) trifluoroacetic acid (TFA) in dichloromethane (DCM)

Solvents: DMF, DCM, methanol

Cleavage cocktail: 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water

Diethyl ether

Procedure:

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide

synthesis vessel.

First Amino Acid Coupling:

Deprotect the Fmoc group from the resin with 20% piperidine in DMF (2 x 10 min).

Wash the resin with DMF (5x) and DCM (3x).
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Couple the first Fmoc-protected amino acid (4 eq.) using HBTU/HOBt (4 eq.) and DIPEA

(8 eq.) in DMF for 2 hours.

Wash the resin with DMF (5x) and DCM (3x).

Peptide Chain Elongation: Repeat the deprotection and coupling steps for each amino acid

in the linear sequence.

Branching:

Couple the Fmoc-amino acid with the orthogonally protected side chain (e.g., Fmoc-

Lys(Mtt)-OH).

After coupling, selectively deprotect the Mtt group with 1% TFA in DCM (10 x 2 min).

Wash the resin with DCM (5x) and DMF (5x).

Couple the "pseudo-N-terminus" amino acid (e.g., Fmoc-Ser(tBu)-OH) to the deprotected

side-chain amine using the standard coupling procedure.

Final Deprotection: Remove the N-terminal Fmoc group.

Cleavage and Deprotection:

Wash the resin with DCM and dry under vacuum.

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

Precipitate the peptide in cold diethyl ether.

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Purification: Purify the crude branched peptide by reverse-phase high-performance liquid

chromatography (RP-HPLC) and confirm its identity by mass spectrometry.[7][10]

Protocol 2: One-Pot Chemoenzymatic Synthesis of
Lariat Lipopeptides
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This protocol describes the enzymatic cyclization of the branched peptide precursor followed by

chemical lipidation in a single reaction vessel.[5]

Materials:

Purified branched peptide precursor

Non-ribosomal peptide cyclase (e.g., SurE, expressed and purified)

Lipid-salicylaldehyde (SAL) ester (synthesized separately)[1][3]

Reaction buffer: e.g., 50 mM Tris-HCl, pH 8.0

Quenching solution: e.g., 10% acetonitrile in water with 0.1% TFA

Acidolysis solution: 95% TFA, 2.5% TIS, 2.5% water

Procedure:

Enzymatic Cyclization:

Dissolve the purified branched peptide precursor in the reaction buffer to a final

concentration of 1 mM.

Add the non-ribosomal peptide cyclase (e.g., SurE) to a final concentration of 10 µM.

Incubate the reaction at room temperature (e.g., 25°C) for 1-4 hours. Monitor the reaction

progress by LC-MS.

Serine/Threonine Ligation (STL):

Once the cyclization is complete (as determined by LC-MS), add the lipid-SAL ester (1.5

eq.) directly to the reaction mixture.

Allow the ligation reaction to proceed at room temperature for 12-16 hours.

Acidolysis:

Quench the reaction by adding the quenching solution.
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Lyophilize the reaction mixture.

Treat the dried residue with the acidolysis solution for 30 minutes to cleave the N,O-

benzylidene acetal intermediate formed during STL.

Purification and Characterization:

Remove the acidolysis solution under a stream of nitrogen.

Purify the final lariat lipopeptide by RP-HPLC.

Characterize the purified product by high-resolution mass spectrometry.[11][12]

Mechanism of Action
Lariat lipopeptides, such as daptomycin, typically exert their antimicrobial effects by targeting

and disrupting the bacterial cell membrane.[13][14] The mechanism is multifaceted and

involves several key steps, as illustrated below for daptomycin.
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Fig. 2: Mechanism of action of daptomycin.
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Calcium-Dependent Binding: Daptomycin requires calcium ions to adopt its active

conformation. The daptomycin-Ca²⁺ complex then targets the bacterial cell membrane.[13]

Membrane Insertion: The lipid tail of daptomycin inserts into the cell membrane, a process

facilitated by the presence of anionic phospholipids like phosphatidylglycerol (PG).[15]

Oligomerization: Once anchored in the membrane, daptomycin molecules oligomerize,

forming higher-order structures.[13][16]

Pore Formation and Depolarization: The daptomycin oligomers are believed to form pores or

ion channels in the membrane. This leads to a rapid efflux of intracellular potassium ions,

causing depolarization of the membrane potential.[15][16]

Inhibition of Cellular Processes: The loss of membrane potential disrupts essential cellular

processes, including the synthesis of DNA, RNA, and proteins.[13]

Cell Death: The culmination of these events leads to the cessation of vital cellular functions

and ultimately, bacterial cell death.[14]

Conclusion
The chemoenzymatic synthesis of lariat lipopeptides represents a versatile and efficient

platform for the discovery and development of novel antimicrobial agents. By combining the

strengths of chemical and enzymatic synthesis, researchers can readily access a wide range of

structurally diverse lipopeptides for biological evaluation. The protocols and data presented

herein provide a foundation for laboratories to establish this powerful technology and contribute

to the ongoing search for new therapeutics to combat infectious diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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